Bis[2-(2-ethylbutoxy)ethyl] adipate
CAS No.: 7790-07-0
Cat. No.: VC18502781
Molecular Formula: C22H42O6
Molecular Weight: 402.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7790-07-0 |
|---|---|
| Molecular Formula | C22H42O6 |
| Molecular Weight | 402.6 g/mol |
| IUPAC Name | bis[2-(2-ethylbutoxy)ethyl] hexanedioate |
| Standard InChI | InChI=1S/C22H42O6/c1-5-19(6-2)17-25-13-15-27-21(23)11-9-10-12-22(24)28-16-14-26-18-20(7-3)8-4/h19-20H,5-18H2,1-4H3 |
| Standard InChI Key | VHCPQIOKWWQIRV-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CC)COCCOC(=O)CCCCC(=O)OCCOCC(CC)CC |
Introduction
Chemical Identity and Structural Characteristics
Bis[2-(2-ethylbutoxy)ethyl] adipate belongs to the family of adipate esters, characterized by their role as non-phthalate plasticizers. Its IUPAC name, bis[2-(2-ethylbutoxy)ethyl] hexanedioate, reflects its symmetrical structure: two 2-(2-ethylbutoxy)ethyl groups esterified with adipic acid. The compound’s linear aliphatic chains contribute to its low volatility and compatibility with hydrophobic polymers.
Molecular and Structural Properties
The compound’s structure is confirmed by spectroscopic methods such as NMR, which reveals distinct peaks for the methylene groups adjacent to ester oxygen atoms and the branched ethylbutoxy side chains . Its InChIKey (VHCPQIOKWWQ) provides a unique identifier for database referencing.
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 402.6 g/mol | |
| Density | 1.01 g/mL (25°C) | |
| Water Solubility | <1 g/L (20°C) | |
| Flash Point | >230°F |
Synthesis and Industrial Production
Reaction Mechanism and Catalysis
The synthesis involves esterifying adipic acid with 2-(2-ethylbutoxy)ethanol in a two-step process:
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Acid-Catalyzed Esterification: Sulfuric acid facilitates protonation of adipic acid’s carboxyl groups, enabling nucleophilic attack by the alcohol.
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Equilibrium Optimization: Removing water via azeotropic distillation or molecular sieves shifts equilibrium toward ester formation, achieving conversions exceeding 90% .
Recent studies highlight the efficacy of titanium-based catalysts (e.g., titanium isopropoxide) in accelerating reaction rates while minimizing side products. For instance, Albanese (2023) demonstrated that titanium catalysts reduce reaction times by 40% compared to traditional methods, achieving 99% conversion under reflux conditions .
Table 2: Typical Synthesis Conditions
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Sulfuric acid or titanium-based | |
| Temperature | 120–150°C | |
| Molar Ratio (Acid:Alcohol) | 1:4 | |
| Reaction Time | 4–6 hours |
Applications in Polymer Science
Role as a Plasticizer
Bis[2-(2-ethylbutoxy)ethyl] adipate reduces glass transition temperatures () in PVC by inserting itself between polymer chains, thereby increasing free volume and flexibility. Its low migration rate ensures long-term stability in products such as automotive interiors and medical tubing.
Comparison with Phthalate Alternatives
As industries shift toward phthalate-free formulations, adipate esters like this compound offer safer alternatives. Barteczko et al. (2021) noted that adipates exhibit comparable plasticizing efficiency to diethylhexyl phthalate (DEHP) but with lower endocrine-disruption potential .
Stability and Environmental Impact
Hydrolytic Stability
Recent Advances and Future Directions
Green Synthesis Methods
Emerging techniques, such as enzymatic esterification using Candida antarctica lipase, promise solvent-free production with 100% conversion rates . These methods align with industrial demands for sustainable chemistry.
Recycling and Lifecycle Management
Advances in depolymerization technologies enable recovery of adipic acid from waste polymers, reducing reliance on fossil-derived feedstocks .
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